molecular formula C17H17BrN4O2S2 B11013385 C17H17BrN4O2S2

C17H17BrN4O2S2

Cat. No.: B11013385
M. Wt: 453.4 g/mol
InChI Key: ASASDXBEZLLOSV-UHFFFAOYSA-N
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Description

This compound features a complex structure that includes a bromobenzene sulfonyl group, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromobenzene Sulfonyl Group: This step involves the sulfonylation of the triazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Ring: The final step includes the coupling of the sulfonylated triazole with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine: can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazole and pyridine rings allows for specific interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine: can be compared with other compounds containing similar functional groups:

The uniqueness of 4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H17BrN4O2S2

Molecular Weight

453.4 g/mol

IUPAC Name

2-bromo-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H17BrN4O2S2/c1-9(2)14-13(19-16(18)26-14)15(23)20-17-22-21-12(25-17)8-10-4-6-11(24-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,20,22,23)

InChI Key

ASASDXBEZLLOSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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